molecular formula C18H18N4O3S B15158074 4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol

4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol

Cat. No.: B15158074
M. Wt: 370.4 g/mol
InChI Key: KWKPWEDGCGVDPD-UHFFFAOYSA-N
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Description

4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol is a complex heterocyclic compound. It belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol typically involves the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolothiadiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazolothiadiazole ring can be reduced under specific conditions.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazolothiadiazole derivatives.

    Substitution: Various substituted phenolic and triazolothiadiazole derivatives.

Scientific Research Applications

4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), which are involved in DNA repair and cell proliferation pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of ethoxy and methoxy groups enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol

InChI

InChI=1S/C18H18N4O3S/c1-3-25-13-7-4-11(5-8-13)16-19-20-18-22(16)21-17(26-18)12-6-9-14(23)15(10-12)24-2/h4-10,17,21,23H,3H2,1-2H3

InChI Key

KWKPWEDGCGVDPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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